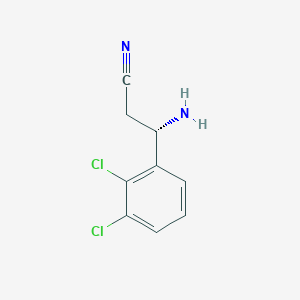
(3S)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile is a chiral organic compound characterized by the presence of an amino group, a nitrile group, and a dichlorophenyl group. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorobenzaldehyde and a suitable amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Nitrile Formation:
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as sodium hydroxide or other nucleophiles.
Major Products
Oxidation: Oximes, nitro compounds.
Reduction: Primary amines.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-Amino-3-phenylpropanenitrile: Lacks the dichloro substitution on the phenyl ring.
(3S)-3-Amino-3-(2-chlorophenyl)propanenitrile: Has only one chlorine substituent on the phenyl ring.
(3S)-3-Amino-3-(3,4-dichlorophenyl)propanenitrile: Has chlorine substituents at different positions on the phenyl ring.
Uniqueness
The presence of the dichlorophenyl group in (3S)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile may confer unique chemical and biological properties, such as increased reactivity or specific interactions with biological targets, compared to its analogs.
Propriétés
Formule moléculaire |
C9H8Cl2N2 |
|---|---|
Poids moléculaire |
215.08 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(2,3-dichlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8Cl2N2/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3,8H,4,13H2/t8-/m0/s1 |
Clé InChI |
MBNHCQWGRKOCLA-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Cl)Cl)[C@H](CC#N)N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)C(CC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13052677.png)
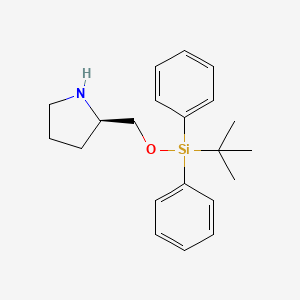
![4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13052685.png)
![(5AR,9AR)-1-(6-Ethoxypyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13052691.png)
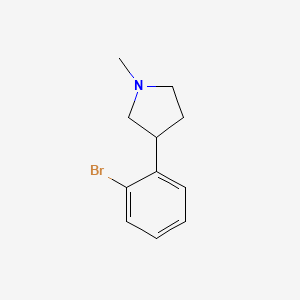
![Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate](/img/structure/B13052702.png)
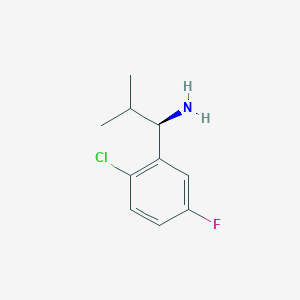
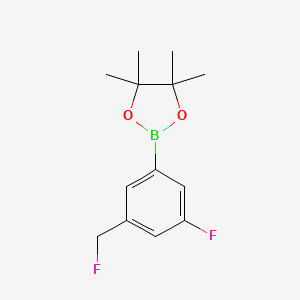
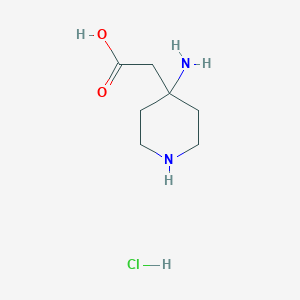
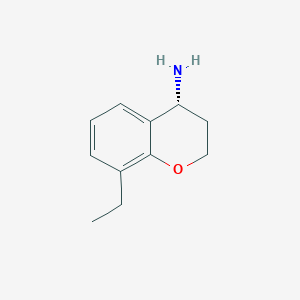
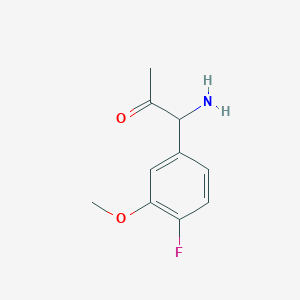
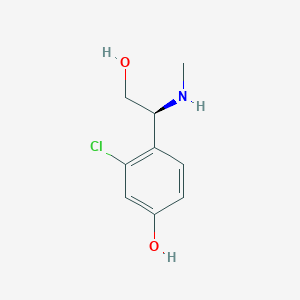
![5-Ethyl3-methyl7-morpholinothieno[3,2-b]pyridine-3,5-dicarboxylate](/img/structure/B13052732.png)

